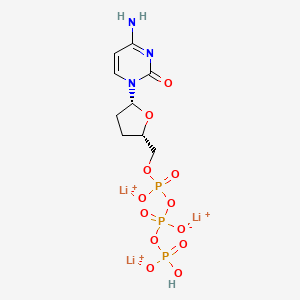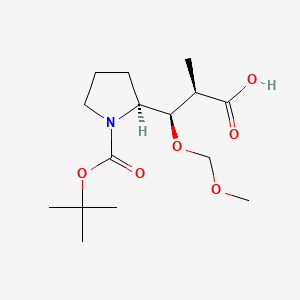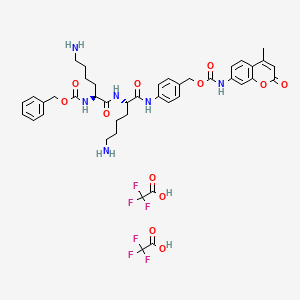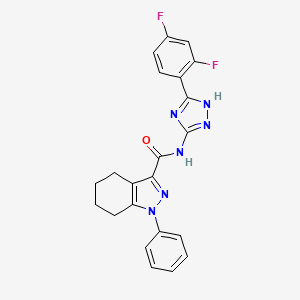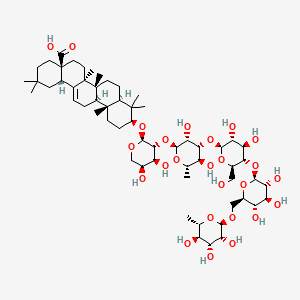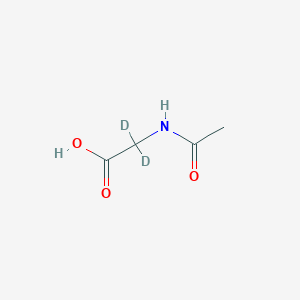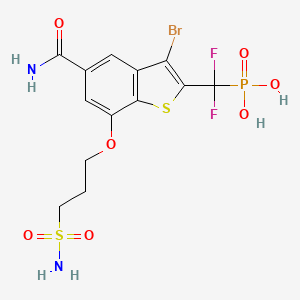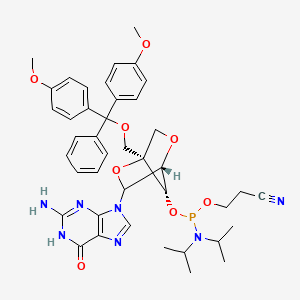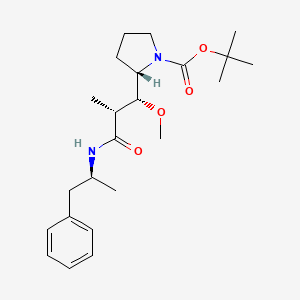
N-Boc-dolaproine-amide-Me-Phe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-dolaproine-amide-Me-Phe is a compound that serves as an amino acid residue of the pentapeptide Dolastatin 10. Dolastatin 10 is known for its ability to inhibit tubulin polymerization and mitosis, which grants it anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-dolaproine-amide-Me-Phe can be achieved through stereoselective methods such as the Baylis-Hillman reaction. This reaction involves the use of specific reagents and conditions to ensure the desired stereochemistry .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-dolaproine-amide-Me-Phe undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Applications De Recherche Scientifique
N-Boc-dolaproine-amide-Me-Phe has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in inhibiting tubulin polymerization and mitosis.
Medicine: Investigated for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new drugs and chemical compounds
Mécanisme D'action
N-Boc-dolaproine-amide-Me-Phe exerts its effects by inhibiting tubulin polymerization and mitosis. This inhibition disrupts the normal function of microtubules, which are essential for cell division. As a result, the compound exhibits anticancer activity by preventing the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dolastatin 10: The parent compound of N-Boc-dolaproine-amide-Me-Phe, known for its anticancer properties.
Dolastatin 12: Another related compound with similar biological activities.
Uniqueness
This compound is unique due to its specific structure and the presence of the N-Boc protecting group, which enhances its stability and solubility. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H36N2O4 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(2S)-1-phenylpropan-2-yl]amino]propyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H36N2O4/c1-16(15-18-11-8-7-9-12-18)24-21(26)17(2)20(28-6)19-13-10-14-25(19)22(27)29-23(3,4)5/h7-9,11-12,16-17,19-20H,10,13-15H2,1-6H3,(H,24,26)/t16-,17+,19-,20+/m0/s1 |
Clé InChI |
BNKYTSFNYISCMT-KVPLUYHFSA-N |
SMILES isomérique |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](C)[C@H]([C@@H]2CCCN2C(=O)OC(C)(C)C)OC |
SMILES canonique |
CC(CC1=CC=CC=C1)NC(=O)C(C)C(C2CCCN2C(=O)OC(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


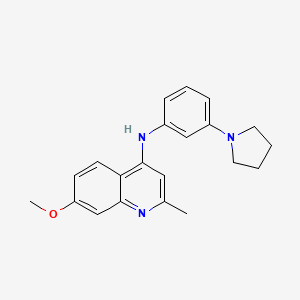
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)
